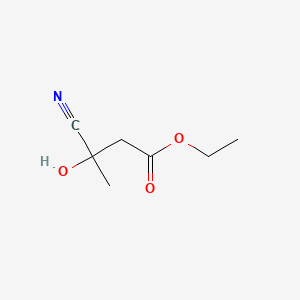![molecular formula C20H16 B1618978 3,9-Dimethylbenz[a]anthracene CAS No. 316-51-8](/img/structure/B1618978.png)
3,9-Dimethylbenz[a]anthracene
Vue d'ensemble
Description
3,9-Dimethylbenz[a]anthracene (3,9-DMBA) is an aromatic hydrocarbon that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a common environmental pollutant that is widely distributed in the environment due to its presence in petroleum products, coal tar, and cigarette smoke. 3,9-DMBA has been classified as a human carcinogen by the International Agency for Research on Cancer (IARC). It is also known to have other adverse health effects on humans and animals, such as genotoxicity and immunotoxicity.
Applications De Recherche Scientifique
Leukemia Research
Research on 7,12-Dimethylbenz[a]anthracene (DMBA), a compound structurally related to 3,9-Dimethylbenz[a]anthracene, has significantly contributed to leukemia studies. DMBA has been observed to elicit leukemia in rats, showing similarities with human leukemias at the genetic level, particularly through N-ras gene mutations. This makes DMBA an important tool for studying chemical carcinogenesis and leukemia, offering insights into the genetic and environmental factors contributing to the disease (Sugiyama et al., 2002).
Mammary Tumorigenesis and Chemoprevention
DMBA is also used in the study of mammary gland tumors, serving as a model for investigating cancer chemopreventive agents. Despite its significant role in laboratory studies, the relevance of DMBA to human breast cancer etiology remains a subject of debate, prompting research into more relevant environmental chemicals for assessing human cancer risk and prevention strategies (Ip, 2005).
Anthraquinones and Biological Activities
Anthraquinones and their derivatives, including 3,9-Dimethylbenz[a]anthracene, have been the focus of research due to their diverse chemical structures and biological activities. These compounds have found applications in pharmaceuticals, dyeing, and as food colorants, with ongoing debates about their health effects. Marine-derived fungi producing anthraquinones represent a promising resource for new therapeutic drugs (Fouillaud et al., 2016).
Carcinogenic Effects in Aquatic Models
Studies on polycyclic aromatic hydrocarbons (PAHs) like DMBA have shown carcinogenic effects on aquatic models, such as the Japanese medaka and guppy. These findings support the notion that environmental PAHs can contribute to cancer in wild fish populations, demonstrating the ecological impact of chemical compounds like 3,9-Dimethylbenz[a]anthracene (Hawkins et al., 1990).
Anthracene Derivatives in Technology and Medicine
The review on anthracene derivatives, including 3,9-Dimethylbenz[a]anthracene, highlights their significant role in material chemistry, photochemistry, and as components in optical, electronic, and magnetic devices. These compounds have been explored for their anti-cancer properties and their role in DNA cleavage, showcasing their potential in both technology and medicine (Mn & Pr, 2016).
Propriétés
IUPAC Name |
3,9-dimethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-3-5-15-12-20-17(11-18(15)10-13)7-6-16-9-14(2)4-8-19(16)20/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPDWIZRMPUWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC4=C(C=C(C=C4)C)C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185486 | |
| Record name | Benz(a)anthracene, 3,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dimethylbenz[a]anthracene | |
CAS RN |
316-51-8 | |
| Record name | 3,9-Dimethylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)anthracene, 3,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 3,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



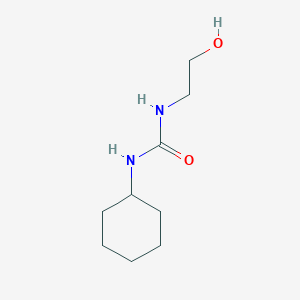
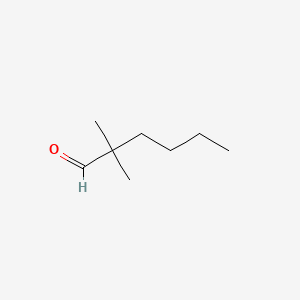
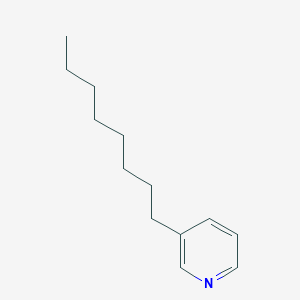

![1-[(1S)-Phenylethyl]piperazine](/img/structure/B1618905.png)
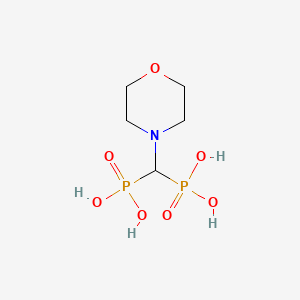

![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
![2-[(4-Aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfophenyl]carbamoylamino]benzenesulfonic acid](/img/structure/B1618910.png)

